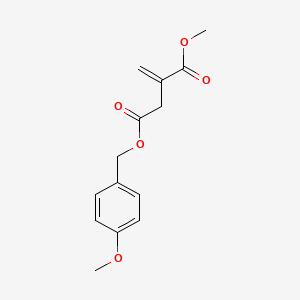

Methyl 4-(4-methoxybenzyl)itaconate

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H16O5 |

|---|---|

Molecular Weight |

264.27 g/mol |

IUPAC Name |

4-O-[(4-methoxyphenyl)methyl] 1-O-methyl 2-methylidenebutanedioate |

InChI |

InChI=1S/C14H16O5/c1-10(14(16)18-3)8-13(15)19-9-11-4-6-12(17-2)7-5-11/h4-7H,1,8-9H2,2-3H3 |

InChI Key |

CXWOMESUUNORHK-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)COC(=O)CC(=C)C(=O)OC |

Origin of Product |

United States |

Advanced Reaction Chemistry and Mechanistic Investigations of Methyl Itaconate Derivatives

Olefin Functionalization Reactions

The electron-deficient double bond in itaconate esters serves as an excellent electrophile for various nucleophiles, enabling a range of olefin functionalization strategies.

Michael Addition Chemistry of Unsaturated Itaconate Esters

The Michael reaction, or conjugate addition, is a fundamental transformation for α,β-unsaturated carbonyl compounds. masterorganicchemistry.com In the context of itaconate esters, a nucleophile adds to the β-carbon of the carbon-carbon double bond, driven by the formation of a more stable C-C single bond. masterorganicchemistry.com This reaction can be performed with a wide array of nucleophiles, including enolates, amines, and thiols, to introduce new functional groups. masterorganicchemistry.comyoutube.com

The general mechanism involves three key steps:

Formation of the nucleophile (e.g., deprotonation of a 1,3-dicarbonyl compound to form a stable enolate). masterorganicchemistry.comopenstax.org

Conjugate addition of the nucleophile to the β-carbon of the itaconate ester. masterorganicchemistry.com

Protonation of the resulting enolate to yield the final 1,4-addition product. masterorganicchemistry.com

The best Michael reactions typically occur when a particularly stable enolate ion, such as one derived from a β-keto ester or a malonic ester, adds to an unhindered α,β-unsaturated acceptor. openstax.orglibretexts.org For a substrate like Methyl 4-(4-methoxybenzyl)itaconate, the reaction would involve the addition of a nucleophile to the double bond, leading to a functionalized succinate (B1194679) derivative.

Cascade Aza-Michael Addition-Cyclizations for Monomer Synthesis

A particularly interesting and synthetically useful variant of the Michael addition is the cascade aza-Michael addition-cyclization. frontiersin.orgnih.gov This reaction is especially effective for itaconate esters when a primary amine or ammonia (B1221849) is used as the nucleophile. frontiersin.orgresearchgate.net The process begins with a standard aza-Michael addition of the amine to the itaconate double bond. researchgate.net Following this initial addition, the newly formed secondary amine acts as an internal nucleophile, attacking the proximate ester group (at the γ-position relative to the unsaturation) in an intramolecular amidation-cyclization. frontiersin.orgnih.govresearchgate.net

This cascade sequence results in the formation of a highly stable 5-membered N-substituted pyrrolidone ring, with the loss of a condensate molecule (e.g., an alcohol from the ester). frontiersin.orgresearchgate.net The products, N-alkyl-pyrrolidone structures with remaining carboxylic acid or ester functionality, are thermally stable and have been explored as renewable monomers for polycondensation reactions. frontiersin.orgmaastrichtuniversity.nlnih.gov The aza-Michael addition step itself can be very efficient, proceeding quantitatively under ambient conditions, aligning with the principles of green chemistry. frontiersin.orgnih.gov

Stereoselective Transformations

The prochiral nature of the double bond in many itaconate derivatives allows for stereoselective transformations, particularly catalytic hydrogenation, to create chiral centers with high control.

Catalytic Hydrogenation of Itaconate Derivatives

Catalytic hydrogenation is a powerful method for reducing the carbon-carbon double bond of itaconates to yield substituted succinates. youtube.com By using chiral catalysts, this reduction can be performed asymmetrically to produce one enantiomer preferentially. youtube.com

Homogeneous catalysts, which are soluble in the reaction medium, are often employed for their high activity and selectivity. youtube.com Crabtree's catalyst, [Ir(COD)(PCy₃)(py)]PF₆, is a highly effective iridium-based homogeneous catalyst for the hydrogenation of olefins. wikipedia.orgchem-station.com It is notable for its ability to reduce even highly substituted (including tetrasubstituted) double bonds, a task that is challenging for other catalysts like Wilkinson's catalyst. wikipedia.orgchem-station.com

The catalyst is known to be directed by coordinating functional groups, such as hydroxyl or carbonyl groups, within the substrate. youtube.com This coordination directs the addition of hydrogen from a specific face of the molecule, thereby controlling the stereochemical outcome. youtube.com For instance, in the hydrogenation of a 4-methyl itaconate derivative bearing a chiral auxiliary, Crabtree's catalyst demonstrated high diastereoselectivity. researchgate.net The catalyst is typically used at low concentrations as it can be deactivated by impurities or through the formation of inactive dimers at higher concentrations. wikipedia.orgyoutube.com

| Catalyst | Typical Substrates | Activity with Tetrasubstituted Olefins | Directing Group Sensitivity |

| Crabtree's Catalyst | Mono-, di-, tri-, and tetrasubstituted olefins | High wikipedia.org | Strong chem-station.comyoutube.com |

| Wilkinson's Catalyst | Mono- and disubstituted olefins | Low / Inactive wikipedia.org | Moderate |

| Schrock–Osborn Catalyst | Functionalized olefins | Low / Inactive wikipedia.org | Strong |

Rhodium complexes featuring chiral phosphine (B1218219) ligands are workhorse catalysts for the asymmetric hydrogenation of prochiral olefins. In the case of β-substituted itaconic acid mono-esters, these catalytic systems can achieve high levels of enantioselectivity. researchgate.net The substrate, a close analog to this compound, binds to the chiral rhodium center, and hydrogen is delivered to one face of the double bond, creating a chiral succinate derivative with high enantiomeric excess.

The development of new ligands, such as chiral phosphoramidites and phosphites, has expanded the scope and efficiency of these reactions. researchgate.net In many modern systems, non-covalent interactions, such as hydrogen bonding between the substrate and the ligand framework, play a crucial role in achieving high stereocontrol. rsc.orgrsc.org This approach has been successfully applied to the synthesis of valuable chiral building blocks. rsc.org

Conjugate Reduction of Itaconate Derivatives

The conjugate reduction of itaconate derivatives involves the selective saturation of the carbon-carbon double bond (α,β-unsaturation) without affecting the carbonyl groups of the esters. This reaction is a valuable transformation in organic synthesis, leading to substituted succinate derivatives.

Research has shown that the conjugate reduction of α,β-unsaturated esters and amides can be achieved with high efficiency using tributyltin hydride in the presence of magnesium bromide diethyl etherate. researchgate.net This method has been successfully applied to various substrates, including diethyl itaconate, yielding the corresponding saturated esters in moderate to high yields. researchgate.net

Another approach involves catalytic hydrogenation. For instance, the diastereoselective catalytic hydrogenation of 4-methyl itaconate derivatives bearing a chiral auxiliary has been investigated. researchgate.net The use of Crabtree's catalyst, [Ir(COD)(PCy3)(py)]PF6, in a mixture of dichloromethane (B109758) and methanol (B129727) resulted in the formation of the corresponding saturated product with high diastereoselectivity (84% yield). researchgate.net In contrast, reduction with tributyltin hydride (n-Bu3SnH) and a Lewis acid additive like magnesium iodide (MgI2) can lead to the opposite diastereomer. researchgate.net

Furthermore, SmI2-promoted conjugate reduction has been studied, revealing that the reaction proceeds in a manner similar to the Mukaiyama-Michael reaction. capes.gov.br This method shows a preference for the reduction of more substituted esters. capes.gov.br

These findings suggest that "this compound" can be selectively reduced at its double bond using various reagents, with the choice of reagent and catalyst influencing the stereochemical outcome of the reaction.

Table 1: Comparison of Reagents for Conjugate Reduction of Itaconate Derivatives

| Reagent/Catalyst System | Substrate Example | Product | Yield | Reference |

| n-Bu3SnH / MgBr2·OEt2 | Diethyl itaconate | Diethyl methylsuccinate | Moderate to High | researchgate.net |

| H2 / [Ir(COD)(PCy3)(py)]PF6 | 4-methyl itaconyl (1S)-(−)-2,10-camphorsultam | (1S,2′S)-diastereomer | 84% | researchgate.net |

| n-Bu3SnH / MgI2 | 4-methyl itaconyl (1S)-(−)-2,10-camphorsultam | (1S,2′R)-diastereomer | 70% | researchgate.net |

| SmI2 | α,β-unsaturated esters | Saturated esters | - | capes.gov.br |

Polymerization Mechanisms of Itaconate Derivatives

Itaconic acid and its derivatives, such as "this compound," are valuable bio-based monomers for polymer synthesis. mdpi.com They can undergo polymerization through various mechanisms, including free-radical and controlled radical polymerization, as well as polycondensation.

Free Radical Homopolymerization and Copolymerization of Itaconic Acid Derivatives

Despite their structural similarity to highly reactive methacrylates, itaconic acid derivatives generally exhibit sluggish reactivity in free radical homopolymerization, often resulting in low molecular weight polymers and low conversions. nih.govresearchgate.net This reduced reactivity is attributed to a combination of steric hindrance from the bulky ester group and electronic effects. nih.gov

However, itaconic acid derivatives readily undergo free radical copolymerization with a variety of other monomers. researchgate.netnih.gov For example, itaconic anhydride (B1165640) has been successfully copolymerized with monomers such as vinyl acetate, 2-chloro-ethyl acrylate, acrylonitrile, and styrene (B11656). tandfonline.com The reactivity ratios in these copolymerizations indicate that itaconic anhydride is significantly more reactive than the comonomers. tandfonline.com The Alfrey-Price Q-e values for itaconic anhydride have been determined, providing a quantitative measure of its reactivity and polarity in copolymerization (Q1 = 8.2, e1 = 1.45). tandfonline.com

The copolymerization of itaconic acid with N-vinyl-2-pyrrolidone has also been studied to determine their reactivity ratios. acs.org These studies are crucial for predicting copolymer composition and tailoring the properties of the resulting materials.

Table 2: Reactivity Ratios for Copolymerization of Itaconic Anhydride (M1)

| Comonomer (M2) | r1 | r2 | Reference |

| Vinyl Acetate | >1 | <<1 | tandfonline.com |

| 2-Chloro-ethyl Acrylate | >1 | <<1 | tandfonline.com |

| Acrylonitrile | >1 | <<1 | tandfonline.com |

| Styrene | >1 | <<1 | tandfonline.com |

Controlled Radical Polymerization Techniques (e.g., ATRP) for Itaconimide Copolymers

To overcome the limitations of free radical polymerization, controlled radical polymerization (CRP) techniques like Atom Transfer Radical Polymerization (ATRP) have been applied to itaconic acid derivatives. nih.gov ATRP allows for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. nih.govsigmaaldrich.com

While the direct ATRP of itaconic acid esters can be challenging, itaconimides, which are derivatives of itaconic acid, have been successfully polymerized using CRP techniques. nih.gov By optimizing reaction conditions, particularly the temperature, it is possible to achieve a linear relationship between molecular weight and conversion, leading to homopolymers with high molecular weights and narrow polydispersity indices. nih.gov

ATRP is a robust method that has been widely used for the polymerization of various monomers, including acrylates and styrenes, and can be initiated from surfaces to create polymer brushes. sigmaaldrich.comresearchgate.netutexas.educmu.edu The fundamental principle of ATRP involves a reversible equilibrium between active propagating radicals and dormant species, typically an alkyl halide, catalyzed by a transition metal complex (e.g., copper or nickel). cmu.eduyoutube.com This equilibrium minimizes the concentration of active radicals, thereby suppressing termination reactions and allowing for controlled polymer growth. youtube.com The versatility of ATRP suggests its potential applicability to itaconate derivatives like "this compound," likely after conversion to a more reactive monomer form or under specifically optimized conditions.

Polycondensation Reactions of Itaconate Esters in Polymer Synthesis

Itaconate esters can be used as monomers in polycondensation reactions to produce unsaturated polyesters. rsc.org In this process, a dialkyl itaconate, such as dibutyl itaconate, is reacted with a diol in a melt condensation process. rsc.org A key advantage of this method is that the double bonds of the itaconate units remain intact during the polymerization, providing sites for post-polymerization modification. rsc.orgresearchgate.net

The synthesis of polyesters from itaconic acid and various diols has been extensively explored. acs.orgfraunhofer.dersc.org For example, high molecular weight polyesters have been synthesized from itaconic acid and 10-undecenol via acyclic diene metathesis (ADMET) polymerization. acs.org The resulting polyesters can be functionalized through Michael addition reactions at the itaconate double bond. acs.org

Polycondensation of itaconic acid with glycerol (B35011) has also been investigated to produce bio-based polyesters. rsc.orgnih.gov The reaction conditions, such as temperature and the use of catalysts, are critical to prevent side reactions like the oxo-Michael addition, where the hydroxyl groups of the diol can add to the double bond of the itaconate. researchgate.net The synthesis of fully bio-based unsaturated polyester (B1180765) resins has been achieved by reacting itaconic acid with 1,2-propanediol and using dialkyl itaconates as reactive diluents, offering a sustainable alternative to styrene. acs.org These polyesters often exhibit properties that make them suitable for applications in coatings and thermosets. fraunhofer.dersc.org

Analytical Methodologies and Spectroscopic Characterization in Itaconate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the study of itaconates, offering detailed structural information and insights into dynamic processes like reaction kinetics and enzyme inhibition.

Proton (¹H) NMR spectroscopy provides precise information about the chemical environment of hydrogen atoms within a molecule, allowing for structural confirmation of Methyl 4-(4-methoxybenzyl)itaconate. By analyzing chemical shifts, signal integrations, and coupling patterns, the connectivity of the molecule can be pieced together. The vinylidene protons (=CH₂) and the methylene (B1212753) protons (-CH₂-) of the itaconate core, the aromatic protons of the methoxybenzyl group, and the protons of the methyl ester and methoxy (B1213986) groups each produce characteristic signals.

Beyond static structural analysis, ¹H NMR is a powerful tool for reaction monitoring. pharmtech.comrsc.org By setting up a flow NMR system or by periodically sampling a reaction mixture, the conversion of reactants to products can be tracked in real-time. pharmtech.comrsc.org For the synthesis of this compound, one could monitor the disappearance of signals corresponding to the starting materials and the concurrent appearance and increase in intensity of the characteristic peaks of the final product. This provides valuable kinetic data and helps in optimizing reaction conditions without the need for extensive workup and purification of intermediates. rsc.org

Predicted ¹H NMR Data for this compound Predicted chemical shifts are based on analogous structures and standard chemical shift values. The solvent is assumed to be CDCl₃.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| Methylene (=CH₂) | 6.35 | Singlet |

| Methylene (=CH₂) | 5.80 | Singlet |

| Benzyl (-CH₂-) | 5.10 | Singlet |

| Aromatic (ortho to OCH₃) | 6.85 | Doublet |

| Aromatic (meta to OCH₃) | 7.20 | Doublet |

| Ester Methyl (-OCH₃) | 3.70 | Singlet |

| Methoxy (-OCH₃) | 3.80 | Singlet |

| Itaconate Methylene (-CH₂-) | 3.35 | Singlet |

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a map of the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal, allowing for the unambiguous characterization of the carbon backbone. This technique is particularly useful for identifying the quaternary carbons of the carbonyl groups (ester and carboxylic acid) and the double bond, which are not observed in ¹H NMR.

Predicted ¹³C NMR Data for this compound Predicted chemical shifts are based on analogous structures and standard chemical shift values. The solvent is assumed to be CDCl₃.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (Ester, C1) | 171.0 |

| Carbonyl (Ester, C4) | 166.5 |

| Alkene (C2) | 135.0 |

| Alkene (CH₂) | 129.0 |

| Aromatic (C-O) | 159.0 |

| Aromatic (C-CH₂) | 128.5 |

| Aromatic (CH) | 130.0 |

| Aromatic (CH) | 114.0 |

| Benzyl (-CH₂-) | 66.0 |

| Itaconate Methylene (-CH₂-) | 38.0 |

| Ester Methyl (-OCH₃) | 52.0 |

| Methoxy (-OCH₃) | 55.3 |

NMR spectroscopy is a highly effective method for studying enzyme kinetics and inhibition, as it allows for the direct observation of both substrate consumption and product formation in a single experiment without the need for labels. rsc.org In the context of itaconate research, this is particularly relevant for studying the inhibition of enzymes like isocitrate lyase (ICL), a key enzyme in the glyoxylate (B1226380) shunt of microorganisms such as Mycobacterium tuberculosis. nih.govrsc.orgplos.org

Itaconate and its derivatives are known inhibitors of ICL. plos.orgnih.gov An NMR-based assay can monitor the ICL-catalyzed conversion of isocitrate to succinate (B1194679) and glyoxylate. rsc.orgnih.gov In a typical experiment, ¹H NMR spectra are recorded at regular intervals after adding the ICL enzyme to a solution containing the substrate, DL-isocitrate. rsc.org The signal for the isocitrate substrate will decrease in intensity, while a new signal corresponding to the succinate product appears and grows over time. rsc.org When an inhibitor like itaconic acid or one of its derivatives is introduced, the rate of succinate formation decreases. By comparing the reaction rates at various inhibitor concentrations, key parameters such as the half-maximal inhibitory concentration (IC₅₀) can be accurately determined. rsc.org This technique provides detailed mechanistic insights into how itaconates interfere with enzyme function. nih.govrsc.org

While this compound is itself an achiral molecule, many other itaconate derivatives or products of their subsequent reactions can be chiral. Determining the absolute configuration of these chiral molecules is critical, and NMR spectroscopy, in conjunction with chiral derivatizing agents (CDAs), provides a powerful method for this purpose. wikipedia.orgnih.govtcichemicals.com

The principle involves reacting the chiral analyte (e.g., a chiral alcohol or amine) with an enantiomerically pure CDA, such as Mosher's acid (α-methoxy-α-(trifluoromethyl)phenylacetic acid), to form a pair of diastereomers. drpress.org Unlike enantiomers, which are indistinguishable in a standard NMR spectrum, diastereomers have different physical properties and thus produce distinct NMR signals. wikipedia.org By analyzing the differences in the chemical shifts (Δδ) of the ¹H or ¹⁹F NMR signals of the two newly formed diastereomers, the absolute stereochemistry of the original molecule can be deduced. tcichemicals.comdrpress.org This method is a valuable alternative to X-ray crystallography, especially when suitable crystals cannot be obtained. drpress.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. When a sample of this compound is exposed to infrared radiation, its chemical bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. This "molecular fingerprint" is useful for confirming the presence of key structural components.

Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | O-H Stretch |

| C=O (Ester) | 1725 - 1705 | C=O Stretch |

| C=C (Alkene) | 1650 - 1600 | C=C Stretch |

| C-O (Ester, Ether) | 1300 - 1000 | C-O Stretch |

| C-H (Aromatic) | 3100 - 3000 | C-H Stretch |

| C-H (Aliphatic) | 3000 - 2850 | C-H Stretch |

Mass Spectrometry (MS) for Molecular Weight Determination and Degradation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. For a compound like this compound, high-resolution mass spectrometry can determine its molecular weight with extremely high accuracy, which serves to confirm its elemental composition. The calculated molecular weight for this compound (C₁₄H₁₆O₅) is approximately 264.27 g/mol .

Furthermore, MS, particularly when coupled with liquid chromatography (LC-MS/MS), is a cornerstone for studying the metabolic fate and degradation of itaconates. nih.govwaters.com Researchers can incubate the compound in cellular systems or biofluids and use LC-MS/MS to identify and quantify the resulting metabolites over time. nih.gov For instance, studies on itaconate itself have shown that it can be metabolized into isomers like mesaconate and citraconate. nih.gov LC-MS/MS methods are developed to achieve baseline separation of these isomers, allowing for their sensitive and accurate quantification. nih.gov This type of analysis is crucial for understanding the compound's stability, bioavailability, and mechanism of action in a biological context. nih.gov

UV-Vis Spectroscopy for Concentration Measurements and Micellisation Studies

UV-Vis spectroscopy is a versatile and widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. In the context of itaconate research, it serves two primary purposes: determining the concentration of itaconate derivatives in solution and investigating their self-assembly into micelles.

Concentration Measurements:

The basis for concentration determination lies in the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. For itaconate and its derivatives, the presence of the α,β-unsaturated carbonyl system results in a characteristic UV absorption maximum (λmax). By measuring the absorbance at this wavelength, a calibration curve can be constructed to determine the concentration of the compound in unknown samples. researchgate.netnih.gov This method is particularly useful for monitoring the concentration of itaconate in various experimental setups, such as in vitro assays or during chemical reactions. researchgate.netnih.gov

The λmax for itaconic acid itself is in the UV region. spectrabase.com For this compound, the presence of the 4-methoxybenzyl group, which contains a benzene (B151609) ring, is expected to shift the λmax to a longer wavelength and increase the molar absorptivity due to the extended conjugation.

Table 2: Expected UV-Vis Spectroscopic Data for this compound

| Parameter | Expected Value | Rationale |

| λmax (in Ethanol) | ~225 - 235 nm and ~270-280 nm | The α,β-unsaturated ester will have an absorption around 225-235 nm. The 4-methoxybenzyl group will exhibit characteristic benzenoid absorption bands, with the primary band around 225 nm and a secondary, less intense band around 275 nm. |

| Molar Absorptivity (ε) | High | The conjugated system of the aromatic ring and the itaconate backbone will lead to a high molar absorptivity, allowing for sensitive detection. |

Micellisation Studies:

Certain amphiphilic itaconate derivatives, particularly those with long alkyl chains like 4-Octyl itaconate, can form micelles in aqueous solutions above a certain concentration known as the critical micelle concentration (CMC). UV-Vis spectroscopy can be employed to determine the CMC. This is often achieved by using a hydrophobic dye as a probe. The dye exhibits different absorption characteristics when it is in a polar aqueous environment compared to the nonpolar interior of a micelle. By monitoring the change in the dye's absorbance as a function of the itaconate derivative's concentration, the point at which micelles begin to form (the CMC) can be identified by a sharp change in the absorbance profile. While this compound is less hydrophobic than 4-Octyl itaconate, the potential for self-assembly or interaction with other molecules can still be investigated using this technique.

Thermal Shift Assays for Ligand-Protein Interaction Analysis (e.g., Enzyme Destabilization)

Thermal shift assays, also known as differential scanning fluorimetry (DSF) or ThermoFluor assays, are a powerful tool for studying the interaction between a ligand and a protein. nih.gov The principle of this technique is that the binding of a ligand to a protein typically alters its thermal stability. nih.gov This change in stability can be monitored by measuring the protein's melting temperature (Tm), which is the temperature at which half of the protein population is unfolded.

The assay is typically performed by mixing the protein of interest with a fluorescent dye that preferentially binds to the hydrophobic regions of an unfolded protein. As the temperature is gradually increased, the protein unfolds, exposing its hydrophobic core and causing an increase in fluorescence. The resulting melting curve allows for the determination of the Tm.

Application to Itaconate Research:

In the context of itaconate research, thermal shift assays are invaluable for identifying and characterizing the protein targets of itaconate and its derivatives. nih.govresearchgate.net It has been shown that itaconate can interact with and modulate the activity of various proteins, including enzymes involved in metabolism and inflammation. nih.govresearchgate.netnih.gov

For instance, if this compound binds to a specific enzyme, it would be expected to either stabilize or destabilize the protein, resulting in a shift in its Tm.

Thermal Stabilization: If the ligand binds preferentially to the folded state of the protein, it will increase the energy required to unfold it, leading to an increase in the Tm. This is the more common scenario and is indicative of a direct binding interaction.

Thermal Destabilization: In some cases, a ligand may bind to a less stable conformation or the unfolded state of the protein, leading to a decrease in the Tm. This can also provide valuable information about the nature of the interaction.

Table 3: Hypothetical Thermal Shift Assay Data for the Interaction of this compound with a Target Protein

| Condition | Melting Temperature (Tm) | ΔTm (°C) | Interpretation |

| Protein alone | 55.2 °C | - | Baseline thermal stability of the protein. |

| Protein + Itaconic Acid | 56.1 °C | +0.9 | Weak stabilization, suggesting a possible interaction. |

| Protein + this compound | 58.5 °C | +3.3 | Significant stabilization, indicating a strong binding interaction between the compound and the protein. |

| Protein + Denaturing control | 48.7 °C | -6.5 | Destabilization, as expected for a denaturing agent. |

By screening this compound against a panel of proteins, researchers can identify potential molecular targets. Follow-up studies, such as enzyme activity assays, can then be conducted to confirm the functional consequences of this binding. nih.gov This approach has been successfully used to identify protein targets for itaconate, contributing to our understanding of its anti-inflammatory and metabolic regulatory roles. nih.govresearchgate.net

Academic Applications and Research Directions of Methyl Itaconate Derivatives

Research into Enzyme Inhibition Mechanisms

Itaconic acid and its derivatives have garnered significant attention for their ability to interact with and inhibit specific enzymes, a property that is crucial for developing new therapeutic agents. nih.govnih.gov These compounds have shown promise in antimicrobial, anti-inflammatory, and anti-tumor applications. nih.govresearchgate.net Their mechanisms of action often involve modulating key metabolic pathways. nih.govresearchgate.net

Isocitrate lyase (ICL) is a critical enzyme in the glyoxylate (B1226380) shunt, a metabolic pathway essential for the survival of various pathogens, including Mycobacterium tuberculosis, but absent in mammals. researchgate.netnih.gov This makes ICL an attractive target for the development of new antimicrobial drugs. researchgate.netwestminster.ac.ukscispace.com

Research has focused on identifying potent inhibitors of ICL. Itaconic acid itself is known to inhibit ICL, functioning as a competitive inhibitor. scispace.complos.org This inhibitory action is a key component of its antimicrobial properties. nih.govmdpi.com The investigation into derivatives like Methyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate aims to discover compounds with enhanced specificity and efficacy. The general mechanism of ICL involves the reversible cleavage of isocitrate into glyoxylate and succinate (B1194679). nih.govplos.org Inhibitors often target the enzyme's active site, disrupting this catalytic process. nih.gov

Studies on various itaconic acid derivatives have revealed their potential to modulate immune responses and inflammatory metabolism, largely through the inhibition of enzymes like succinate dehydrogenase (SDH). nih.govnih.govnih.gov While direct research data on Methyl 4-(4-methoxyphenyl)-4-oxobut-2-enoate as an ICL1 inhibitor is not prevalent in the provided search results, the broader family of itaconate derivatives shows significant activity as enzyme inhibitors, supporting the rationale for such investigations.

| Enzyme Target | Organism/System | Role of Itaconate Derivatives | Therapeutic Potential |

| Isocitrate Lyase (ICL) | Mycobacterium tuberculosis, Bacteria, Fungi | Competitive inhibition of the glyoxylate shunt. scispace.complos.orgnih.govmdpi.com | Antimicrobial, Antitubercular. researchgate.netwestminster.ac.uk |

| Succinate Dehydrogenase (SDH) | Mammalian Macrophages | Inhibition of the TCA cycle, leading to anti-inflammatory effects. nih.govnih.govnih.gov | Anti-inflammatory, Immunomodulatory. nih.govnih.gov |

Functional Monomers in Polymer Science and Materials Chemistry

The reactive nature of the double bond in methyl itaconate derivatives makes them highly suitable as functional monomers in polymer synthesis. This has led to their use in creating a new generation of bio-based polymers with tailored properties for a wide range of applications.

Methyl itaconate derivatives can be incorporated into polyester (B1180765) chains to introduce specific functionalities. The presence of the ester groups and the pendant carboxylic acid group (after hydrolysis) can enhance properties such as hydrophilicity, degradability, and adhesion. The development of polyesters from renewable resources is a key area of research aimed at reducing reliance on petrochemicals.

Polymerizable surfactants, or "surfmers," are molecules that have both surfactant properties and a polymerizable group. Methyl itaconate derivatives can be chemically modified to act as such. When used in emulsion polymerization for nanoparticle production, these surfmers become covalently bound to the nanoparticle surface, providing long-term stability and preventing desorption, which can be an issue with conventional surfactants.

The versatility of methyl itaconate derivatives allows for the synthesis of a diverse array of bio-based polymers. By copolymerizing these monomers with other bio-based or conventional monomers, researchers can fine-tune the properties of the resulting polymers. This includes adjusting the glass transition temperature, mechanical strength, and biodegradability to meet the requirements of specific applications, from biomedical devices to sustainable packaging materials.

Chemical Probes and Modulators in Biological Pathway Research

Beyond their direct therapeutic potential, itaconate derivatives are valuable tools for studying complex biological processes. Cell-permeable derivatives, such as 4-octyl itaconate (4-OI), have been developed to investigate the intracellular roles of itaconate. nih.gov

These chemical probes have been instrumental in elucidating the mechanisms by which itaconate exerts its anti-inflammatory effects. For instance, research has shown that itaconate can activate the Nrf2 pathway, a key regulator of antioxidant responses, by alkylating specific cysteine residues on the Keap1 protein. nih.gov Furthermore, these derivatives have been used to demonstrate that itaconate can modulate signaling pathways involved in inflammation, such as those involving STING, and inhibit the activation of the NLRP3 inflammasome. researchgate.netsemanticscholar.org

The use of these molecular tools allows for a detailed examination of metabolic and signaling networks, providing insights that can guide the development of new therapeutic strategies for a variety of inflammatory and metabolic diseases. nih.gov

| Derivative Type | Biological Target/Pathway | Observed Effect | Research Application |

| 4-Octyl itaconate (4-OI) | Keap1-Nrf2 Pathway | Activation of Nrf2 via alkylation of Keap1. nih.gov | Studying antioxidant and anti-inflammatory responses. |

| Itaconate Derivatives | NLRP3 Inflammasome | Inhibition of inflammasome activation. researchgate.netsemanticscholar.org | Investigating mechanisms of innate immunity. |

| Itaconate Derivatives | STING Pathway | Alkylation and inhibition of STING activation. semanticscholar.org | Exploring antiviral and inflammatory signaling. |

Studies on Macrophage Immunometabolism Regulation by Itaconate Derivatives

Itaconate derivatives are key regulators of macrophage function. Macrophages, upon activation, undergo significant metabolic reprogramming, including a break in the tricarboxylic acid (TCA) cycle that leads to the accumulation of itaconate. Cell-permeable derivatives, such as 4-octyl itaconate (4-OI) and dimethyl itaconate (DMI), are frequently used in research to mimic the effects of endogenous itaconate. acs.orgresearchgate.net

These derivatives have been shown to modulate macrophage metabolism in several ways:

Inhibition of Glycolysis: 4-OI can alkylate the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), inhibiting glycolysis. nih.govwikipedia.org This reduction in glycolysis can impede the activation of pro-inflammatory macrophages. nih.gov

Regulation of Macrophage Polarization: Itaconate and its derivatives can influence whether macrophages adopt a pro-inflammatory (M1) or anti-inflammatory (M2) phenotype. wikipedia.org Some studies have shown that itaconate derivatives can inhibit the JAK1-STAT6 signaling pathway, which is crucial for M2 macrophage polarization. sigmaaldrich.com

Mechanistic Investigations of Anti-Inflammatory Effects (e.g., Nrf2 Pathway Activation, NLRP3 Inflammasome Inhibition)

The anti-inflammatory effects of itaconate derivatives are attributed to their ability to interact with specific signaling pathways. Their electrophilic nature, due to an α,β-unsaturated carboxylic acid structure, allows them to modify proteins by alkylating cysteine residues. mdpi.comnih.gov

Nrf2 Pathway Activation: A primary mechanism for the anti-inflammatory action of itaconate is the activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), a master regulator of antioxidant responses. acs.org

Itaconate directly alkylates multiple cysteine residues on Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nrf2. mdpi.comacs.org

This modification disrupts the KEAP1-Nrf2 interaction, preventing Nrf2 degradation and allowing it to accumulate and translocate to the nucleus. mdpi.com

In the nucleus, Nrf2 initiates the transcription of a suite of anti-inflammatory and antioxidant genes. mdpi.com

NLRP3 Inflammasome Inhibition: Itaconate derivatives have been shown to be potent inhibitors of the NLRP3 inflammasome, a multi-protein complex that drives the production of highly pro-inflammatory cytokines like IL-1β. mdpi.comnih.gov

The derivative 4-OI can directly modify NLRP3 through a process called "dicarboxypropylation". mdpi.comnih.gov

Specifically, 4-OI has been found to alkylate cysteine 548 (C548) on mouse NLRP3. nih.gov

This modification blocks the crucial interaction between NLRP3 and NEK7, a necessary step for inflammasome activation, thereby preventing the release of IL-1β. mdpi.comnih.gov

| Target Protein | Derivative Studied | Mechanism of Action | Functional Outcome | References |

|---|---|---|---|---|

| KEAP1 | Itaconate, 4-Octyl Itaconate (4-OI) | Alkylation of cysteine residues (e.g., C151) | Activation of Nrf2 antioxidant pathway | mdpi.comacs.org |

| NLRP3 | 4-Octyl Itaconate (4-OI) | Dicarboxypropylation of cysteine residue C548 (in mice) | Inhibition of NLRP3 inflammasome activation | mdpi.comnih.gov |

| GAPDH | 4-Octyl Itaconate (4-OI) | Alkylation of cysteine residue C22 | Inhibition of glycolysis | nih.govwikipedia.org |

| JAK1 | Itaconate, 4-Octyl Itaconate (4-OI) | Direct modification of multiple cysteine residues | Inhibition of M2 macrophage polarization | sigmaaldrich.com |

Research into Antiviral and Antibacterial Activities of Itaconate Analogs

The immunomodulatory functions of itaconate and its analogs extend to direct and indirect antimicrobial activities.

Antibacterial Effects: Itaconate can inhibit the growth of certain bacteria by targeting key metabolic enzymes. It has been shown to inhibit isocitrate lyase, a crucial enzyme in the glyoxylate shunt of pathogens like Salmonella enterica and Mycobacterium tuberculosis. Furthermore, itaconate can promote the production of reactive oxygen species (ROS) via the pentose phosphate pathway, which enhances the bactericidal capacity of macrophages. rsc.org The antimicrobial activity of itaconate is also synergistically enhanced in acidic environments, such as those found in macrophage phagolysosomes. researchgate.netrsc.org In some contexts, itaconate acts as a lysosomal inducer, promoting the antibacterial innate immunity of macrophages.

Antiviral Effects: The activation of the Nrf2 pathway by itaconate derivatives contributes to their antiviral properties. nih.gov Additionally, itaconate has been shown to negatively regulate the STING (stimulator of interferon genes) pathway, which is involved in the type I interferon response to viral infections. This modulation can help control inflammation associated with viral infections. nih.gov

Reagents and Auxiliaries in Advanced Organic Synthesis

Beyond its biological activities, the chemical structure of itaconic acid and its derivatives lends itself to applications in advanced organic synthesis.

Chiral Auxiliaries in Stereoselective Synthesis

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction, after which it is removed. wikipedia.org While the use of itaconate derivatives as traditional chiral auxiliaries is not widely reported, a related application has been developed. Novel chiral derivatizing agents (CDAs) based on methyl itaconate have been synthesized. Specifically, Methyl Itaconate-Anthracene adducts (MIAs) have been created and used to determine the absolute configuration of chiral secondary alcohols using ¹H NMR spectroscopy. This application demonstrates the utility of the itaconate scaffold in the field of stereochemical analysis.

Prodrug Research for Enhanced Biological Delivery

A significant challenge with itaconic acid and some of its active derivatives is their high polarity, which can limit cell permeability and absorption through biological barriers like the skin. Prodrug strategies are employed to overcome these limitations.

Preclinical Studies on Topical Prodrugs (e.g., SCD-153 as a 4-Methyl Itaconate Prodrug) for Enhanced Skin Penetration

To improve the topical delivery of itaconate's anti-inflammatory effects, researchers have designed prodrugs with increased lipophilicity. A notable example is SCD-153, a prodrug of 4-methyl itaconate (4-MI).

Design and Rationale: SCD-153 was designed to be more lipophilic than its active parent molecule, 4-MI, to enhance its ability to penetrate the skin and cells.

Preclinical Findings: Studies in mice showed that topical SCD-153 successfully penetrates the stratum corneum and is then converted to the active compound, 4-MI. This approach resulted in low systemic absorption, localizing the drug's effect. In cell culture experiments using human epidermal keratinocytes, SCD-153 was shown to significantly reduce the expression of various pro-inflammatory mediators. These findings highlight the potential of using a prodrug strategy to effectively deliver itaconate derivatives for treating inflammatory skin conditions.

| Compound | Property | Purpose / Finding | References |

|---|---|---|---|

| 4-Methyl Itaconate (4-MI) | Active Drug | Parent molecule with anti-inflammatory effects but lower lipophilicity. | |

| SCD-153 | Prodrug of 4-MI | Designed with increased lipophilicity (CLogP 1.159 vs. 0.1442 for 4-MI) to enhance skin and cell penetration. | |

| SCD-153 | Conversion | Readily converts to 4-MI upon penetrating the stratum corneum in mouse and human skin homogenates. | |

| SCD-153 | Biological Activity | Attenuated the expression of proinflammatory mediators in human epidermal keratinocytes. |

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for Methyl 4-(4-methoxybenzyl)itaconate, and how is reaction success validated?

- Answer: Synthesis often involves condensation reactions between 4-methoxybenzyl derivatives and itaconic acid esters. For example, trichlorotriazine-mediated coupling with 4-methoxyphenol has been utilized . Validation relies on spectroscopic techniques:

- NMR: Methoxy groups appear at δ ~55.1 ppm (¹H) and ~3.87 ppm (¹³C) .

- HRMS: Molecular ion peaks (e.g., m/z 695.2954 for related derivatives) confirm molecular weight .

- IR: Ester carbonyl stretches (~1700 cm⁻¹) and aromatic C-H bends (~1600 cm⁻¹) are diagnostic .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral features indicate structural integrity?

- Answer: Key techniques include:

- ¹H/¹³C NMR: Aromatic protons (δ 6.90–8.04 ppm) and methoxy signals (δ 3.87 ppm) confirm substitution patterns .

- HRMS: Exact mass matching (<2 ppm error) validates purity .

- FT-IR: Ester and ether functional groups are identified via carbonyl (1700 cm⁻¹) and C-O-C (1250 cm⁻¹) stretches .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of this compound?

- Answer:

- Microwave-assisted synthesis reduces reaction time (e.g., 6 minutes at 300 W) and improves yields (up to 94%) by enhancing reaction homogeneity .

- Solvent selection: Toluene with benzoyl peroxide (BPO) as an initiator at 50°C promotes controlled polymerization of itaconate derivatives .

- Catalyst screening: Silica gel as a solid support minimizes side reactions in solvent-free conditions .

Q. What strategies resolve contradictions in spectral data during derivative synthesis?

- Answer:

- 2D NMR (COSY, HSQC): Resolves overlapping peaks in complex aromatic regions .

- Isotopic labeling: Traces unexpected byproducts (e.g., brominated impurities in halogenated solvents ).

- Alternative ionization methods (ESI vs. FAB): Address discrepancies in HRMS data .

Q. How does the 4-methoxybenzyl group influence the compound’s reactivity in polymerization studies?

- Answer:

- Steric effects: The bulky benzyl group slows propagation rates in radical polymerization, favoring controlled molecular weight distributions .

- Thermal stability: Methoxy substituents enhance thermal resistance (TGA data shows decomposition >250°C in related polymers) .

- Solubility: Polar ether groups improve solubility in aprotic solvents (e.g., DMF, THF), facilitating solution-phase reactions .

Methodological Recommendations

- Reproducibility: Always cross-validate synthetic routes using multiple characterization techniques (e.g., NMR + HRMS) to rule out batch-dependent impurities .

- Data Interpretation: Use computational tools (e.g., Gaussian 03W) to model electronic effects of substituents on reactivity .

- Contradiction Analysis: Replicate conflicting studies under standardized conditions (e.g., solvent purity, temperature control) to isolate variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.